
2-Chloro-3-(difluoromethyl)-6-methylpyridine
Descripción general
Descripción
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridine, generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
There are enumerable reactions that involve halogen bonds, such as reactions involving the activation of the XB donor, reactions leading to the activation of the XB acceptor, and catalytic reactions such as the Diels–Alder reaction .
Physical And Chemical Properties Analysis
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Aplicaciones Científicas De Investigación
Chemical Preparation and Purity
- Chemical Preparation Methods : 2-Chloro derivatives of pyridine, like 2-Chloro-5-trichloromethylpyridine, are synthesized through methods involving extraction, distillation, and column chromatography. The purity of these compounds often surpasses 99% as assessed through capillary column GC techniques (Su Li, 2005).
Spectroscopic and Structural Analysis
- Vibrational and Conformational Studies : Vibrational and conformational analyses of similar chloro-methylpyridines are conducted using FTIR, FT-Raman spectroscopy, and quantum chemical calculations. These studies provide insights into the temperature dependence of thermodynamic properties and charge delocalization within the molecule (V. Arjunan et al., 2012).
Industrial and Synthetic Chemistry Applications
- Intermediate in Pesticide Production : Compounds like 2-Chloro-3-(difluoromethyl)-6-methylpyridine are vital intermediates in the synthesis of various pesticides. Advanced methods, such as microreaction systems, have been explored for the safe and efficient synthesis of related intermediates (Fu-Ning Sang et al., 2020).
Electronic and NBO Analysis
- Electronic and NBO Analysis : Studies involving related chloro-methylpyridines include electronic structure analysis, NBO (Natural Bond Orbital) analysis, and the examination of molecular electrostatic surface potential. These analyses are crucial in understanding the electronic properties and reactivity of such compounds (G. Velraj et al., 2015).
Photochemical and Antimicrobial Properties
- Photochemical Properties : Research on derivatives of chloro-methylpyridines has revealed interesting photochemical properties, such as E (trans) to Z (cis) isomerization. These properties have potential applications in various fields, including antimicrobial activity (B. Gangadasu et al., 2009).
Safety And Hazards
For safety and hazards, it’s always recommended to refer to the specific Safety Data Sheet (SDS) for the compound. As an example, the SDS for 2-Chloro-2-methylpropane indicates that it is a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-(difluoromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-3-5(7(9)10)6(8)11-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYWILYJTDJUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242857 | |
| Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(difluoromethyl)-6-methylpyridine | |
CAS RN |
1374659-36-5 | |
| Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



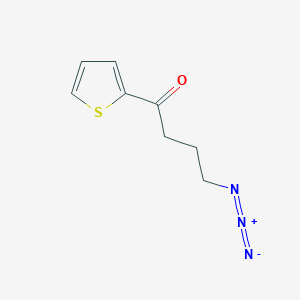
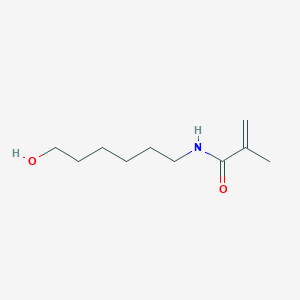
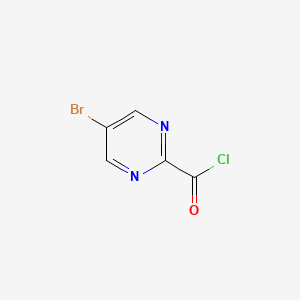
![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)
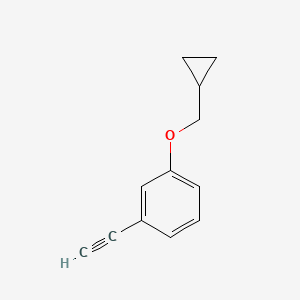
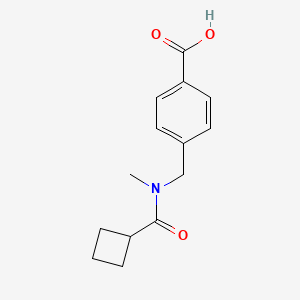
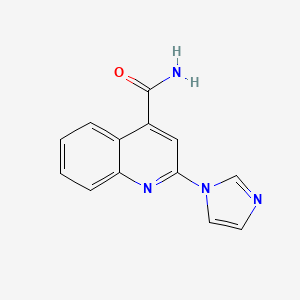
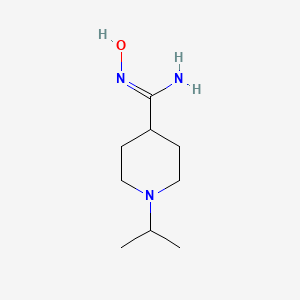
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1398078.png)
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1398080.png)
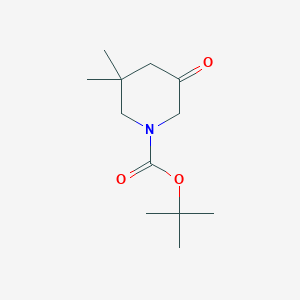
![5,9-Dioxaspiro[3.5]non-7-ylmethanol](/img/structure/B1398084.png)
![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)
amine](/img/structure/B1398086.png)